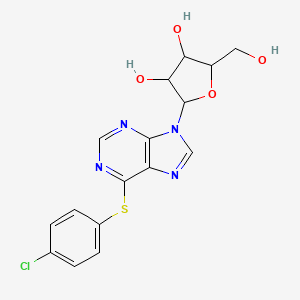
6-S-(4-Chlorophenyl)-6-thio-inosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-S-(4-クロロフェニル)-6-チオ-イノシンは、チオイノシン誘導体のクラスに属する合成化合物です。この化合物は、イノシン分子の6位にある硫黄原子に、4-クロロフェニル基が結合していることを特徴としています。チオイノシン誘導体は、多様な生物活性と潜在的な治療用途で知られています。
準備方法
合成経路と反応条件
6-S-(4-クロロフェニル)-6-チオ-イノシンの合成は、通常、4-クロロフェニルチオールをイノシンで求核置換することにより行われます。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基を用いて、穏和な条件下で行われます。反応混合物は、通常、目的の生成物の形成を促進するために加熱されます。
工業生産方法
工業環境では、6-S-(4-クロロフェニル)-6-チオ-イノシンの生産は、反応条件を最適化し、連続フロー反応器を使用することでスケールアップすることができます。このアプローチにより、温度や圧力などの反応パラメータをより適切に制御することができ、最終生成物の収率と純度が向上します。
化学反応の分析
反応の種類
6-S-(4-クロロフェニル)-6-チオ-イノシンは、次のようなさまざまな化学反応を起こします。
酸化: 化合物中の硫黄原子は酸化されてスルホキシドまたはスルホンを形成することがあります。
還元: 化合物は、特に4-クロロフェニル基で還元反応を受ける可能性があり、対応するアニリン誘導体の形成につながります。
置換: 適切な条件下では、4-クロロフェニル基は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、通常、水酸化ナトリウムや炭酸カリウムなどの塩基が必要です。
主な生成物
酸化: スルホキシドとスルホン。
還元: アニリン誘導体。
置換: さまざまな置換チオイノシン誘導体。
科学研究アプリケーション
化学: 他の生物活性化合物の合成における貴重な中間体として役立ちます。
生物学: この化合物は、生物学的経路の調節において有望であることが示されており、細胞プロセスを研究するための潜在的な候補となっています。
医学: 予備的な研究では、6-S-(4-クロロフェニル)-6-チオ-イノシンが、がんやウイルス感染症などの特定の疾患の治療に治療上の可能性があることが示唆されています。
産業: この化合物のユニークな化学的特性により、新しい材料や化学プロセスの開発に役立ちます。
科学的研究の応用
Biochemical Marker
6-S-(4-Chlorophenyl)-6-thio-inosine is primarily utilized as an intermediate in the synthesis of succinoadenosine, which serves as a biochemical marker for adenylosuccinase deficiency. This deficiency can lead to metabolic disorders, and identifying such markers is crucial for diagnostics and treatment planning.
Anticancer Research
Recent studies have indicated that derivatives of thioinosine compounds exhibit anticancer properties. For instance, research has shown that similar thio derivatives can inhibit cellular pathways associated with cancer cell proliferation. The incorporation of this compound into anticancer drug development could provide new therapeutic avenues against various malignancies.
Adenosine Receptor Studies
Research involving adenosine receptors has highlighted the importance of nucleoside analogs in modulating receptor activity. Compounds like this compound can be studied for their binding affinity and selectivity towards different adenosine receptor subtypes, potentially leading to the development of new drugs for conditions such as cardiovascular diseases and neurodegenerative disorders.
Case Study 1: Adenylosuccinase Deficiency
A study investigated the role of succinoadenosine as a diagnostic marker for adenylosuccinase deficiency. The research demonstrated that levels of succinoadenosine could be correlated with enzyme activity in patient samples, showcasing the utility of this compound as an intermediate in synthesizing this important biomarker.
Case Study 2: Anticancer Activity
In vitro studies have shown that thioinosine derivatives exhibit significant cytotoxic effects on cancer cell lines. For example, derivatives similar to this compound were tested against lung cancer cell lines (A549) using MTT assays. The results indicated that these compounds could inhibit cell growth effectively compared to standard chemotherapy agents like doxorubicin.
作用機序
6-S-(4-クロロフェニル)-6-チオ-イノシンの作用機序は、細胞内の特定の分子標的との相互作用を含みます。この化合物は、ヌクレオチド代謝に関与する特定の酵素を阻害すると考えられており、それにより細胞の増殖と生存に影響を与えています。さらに、4-クロロフェニル基の存在は、化合物が標的タンパク質の疎水性ポケットと相互作用する能力を高め、結合親和性と特異性の向上につながります。
類似の化合物との比較
類似の化合物
6-S-(4-メチルフェニル)-6-チオ-イノシン: 塩素原子ではなく、メチル基を持つ類似の構造。
6-S-(4-ブロモフェニル)-6-チオ-イノシン: 塩素ではなく、臭素原子を含んでいます。
6-S-(4-フルオロフェニル)-6-チオ-イノシン: 塩素の代わりにフッ素原子を特徴としています。
独自性
6-S-(4-クロロフェニル)-6-チオ-イノシンは、4-クロロフェニル基の存在により、独特の化学的および生物学的特性を付与しています。塩素原子は、化合物の親油性を高め、電子吸引効果を強め、その類似体と比較して安定性と反応性を向上させています。
類似化合物との比較
Similar Compounds
6-S-(4-Methylphenyl)-6-thio-inosine: Similar structure but with a methyl group instead of a chlorine atom.
6-S-(4-Bromophenyl)-6-thio-inosine: Contains a bromine atom instead of chlorine.
6-S-(4-Fluorophenyl)-6-thio-inosine: Features a fluorine atom in place of chlorine.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and electron-withdrawing effects, leading to improved stability and reactivity compared to its analogs.
生物活性
6-S-(4-Chlorophenyl)-6-thio-inosine (CAS No. 4542-23-8) is a modified nucleoside that exhibits significant biological activity, particularly in the context of nucleic acid metabolism and cellular signaling pathways. This compound has garnered attention for its potential therapeutic applications, especially in cancer and infectious diseases.
- Molecular Formula : C14H17ClN4O3S
- Molecular Weight : 358.83 g/mol
- Density : 2.02 g/cm³
- Boiling Point : 816.4ºC at 760 mmHg
- Flash Point : 447.6ºC
This compound acts primarily by modulating adenosine receptors and influencing nucleoside transport mechanisms. It has been shown to interact with various adenosine receptor subtypes, which play crucial roles in numerous physiological processes, including immune response and cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Tumor Cell Proliferation : In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines, including lung cancer (A549) cells, with an IC50 value indicating effective cytotoxicity .
- Induction of Apoptosis : The compound has been associated with the induction of apoptotic pathways in tumor cells, leading to programmed cell death and reducing tumor burden .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects:
- Inhibition of Bacterial Growth : Studies have reported that this compound can inhibit the growth of pathogenic bacteria, including Staphylococcus epidermidis, at low concentrations (MIC values ranging from 2 to 16 µg/mL) .
- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt nucleic acid metabolism in bacteria, thereby hindering their replication and survival.
Case Studies and Research Findings
- Anticancer Activity Assessment :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Anticancer | A549 Lung Cancer Cells | Inhibition of proliferation | IC50: ~0.452 µM |
| Antimicrobial | Staphylococcus epidermidis | Inhibition of growth | MIC: 2–16 µg/mL |
| Nucleoside Transport | Various Cell Types | Modulation of transport | Not specified |
特性
IUPAC Name |
2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFHLHTSMRDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














